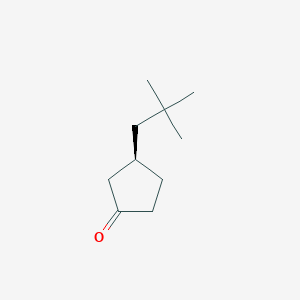
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal is an organic compound characterized by the presence of a hydroxy group and two nitro groups on a phenyl ring, attached to a prop-2-enal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal typically involves the nitration of a phenolic compound followed by an aldol condensation reaction. The nitration process introduces nitro groups to the phenyl ring, while the aldol condensation forms the prop-2-enal moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Methyl-2-furyl)prop-2-enal
- 3-Phenylprop-2-enal
- 2-Propenal, 3-(2-hydroxy-3,5-dinitrophenyl)
Uniqueness
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92708-85-5 |
|---|---|
Molekularformel |
C9H6N2O6 |
Molekulargewicht |
238.15 g/mol |
IUPAC-Name |
3-(2-hydroxy-3,5-dinitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6N2O6/c12-3-1-2-6-4-7(10(14)15)5-8(9(6)13)11(16)17/h1-5,13H |
InChI-Schlüssel |
JUMCLRANSUVENI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=CC=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)

![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)




![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)


![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
![2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-](/img/structure/B14369192.png)

